10-Methyl-9-phenyl-9,10-dihydroacridine
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Overview
Description
10-Methyl-9-phenyl-9,10-dihydroacridine is an organic compound that belongs to the acridine family It is characterized by a phenyl group attached to the ninth position and a methyl group attached to the tenth position of the acridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenyl-9,10-dihydroacridine typically involves the reaction of phenylacetonitrile with N-methylacridone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-9-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding iminium ion.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenyl and methyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like acetonitrile.
Major Products Formed
Oxidation: The major product is the iminium ion.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
10-Methyl-9-phenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a photochemical reagent and in the study of hydride transfer reactions.
Biology: The compound is studied for its potential as a biological cofactor and its role in hydride transfer reactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 10-Methyl-9-phenyl-9,10-dihydroacridine involves the release of a hydride ion upon excitation. This process occurs through a stepwise electron/hydrogen-atom transfer mechanism. Upon excitation, the compound is oxidized to the corresponding iminium ion, while the solvent is reduced. This mechanism is crucial for its applications in photochemical reactions and hydride transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine
- 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine
- 9-Methoxy-10-methyl-9-phenyl-9,10-dihydroacridine
Uniqueness
10-Methyl-9-phenyl-9,10-dihydroacridine is unique due to its specific photochemical properties and its ability to undergo hydride transfer reactions efficiently. Its structure allows for the stabilization of the iminium ion formed during oxidation, making it a valuable compound for various scientific applications .
Biological Activity
10-Methyl-9-phenyl-9,10-dihydroacridine is a compound belonging to the dihydroacridine class, which is characterized by a fused ring structure that includes an acridine core. This compound has garnered interest due to its unique photophysical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C20H17N, indicating that it comprises 20 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. The presence of the methyl group at the 10-position and the phenyl group at the 9-position contributes to its distinct chemical reactivity and excited-state dynamics.
Mechanisms of Biological Activity
Research into the biological activity of this compound has revealed several mechanisms through which this compound may exert its effects:
- Photochemical Behavior : Upon excitation, this compound can undergo oxidation to form an iminium ion. This transformation is significant in photochemical studies and may lead to various biological interactions .
- Hydroxide Ion Release : Studies have shown that photochemical reactions involving this compound can generate hydroxide ions. The release of these ions can influence cellular processes and contribute to its biological activity .
- Electron Transfer Mechanisms : The excited state of this compound facilitates electron transfer processes that are essential for its reactivity in biological systems. This property is particularly relevant in the context of oxidative stress and cellular signaling pathways .
Biological Applications
The potential applications of this compound span various fields:
- Pharmaceutical Development : Compounds in the dihydroacridine class are often investigated for their potential as therapeutic agents. Although specific pharmacological effects of this compound are still being explored, related compounds have shown promise in treating neurodegenerative diseases and cancer.
- Organic Photohydrides : The compound's ability to participate in photochemical reactions positions it as a candidate for use in organic photohydride applications, which may have implications for energy storage and conversion technologies .
Case Studies
Several studies have been conducted to elucidate the biological activity of this compound:
- Photochemical Hydroxide Ion Release : A mechanistic study demonstrated that upon UV excitation, this compound releases hydroxide ions efficiently in protic solvents. The reaction kinetics were characterized using transient absorption spectroscopy, revealing fast heterolytic cleavage processes .
- Comparative Studies with Derivatives : Research comparing this compound with its derivatives highlighted differences in reactivity and biological behavior. For instance, derivatives like 9-hydroxy and N,N-dimethylamino-substituted compounds exhibited varying degrees of solubility and biological activity, suggesting that structural modifications can significantly affect their pharmacological profiles .
Data Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Methyl group at position 10 | Exhibits distinct photochemical behavior and reactivity |
9-Hydroxy-10-methyl-9,10-dihydroacridine | Hydroxy group at position 9 | Demonstrates different solubility and biological activity |
N,N-Dimethylamino-substituted derivatives | Dimethylamino group at various positions | Enhanced solubility and potential biological activity |
Properties
CAS No. |
56875-26-4 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
10-methyl-9-phenyl-9H-acridine |
InChI |
InChI=1S/C20H17N/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,20H,1H3 |
InChI Key |
IMVRUPICRVHSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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